molecular formula C14H12N2OS B1213829 1-Benzoyl-3-phenyl-2-thiourea CAS No. 4921-82-8

1-Benzoyl-3-phenyl-2-thiourea

Cat. No.: B1213829
CAS No.: 4921-82-8
M. Wt: 256.32 g/mol
InChI Key: GVHZQIIMGRLFMX-UHFFFAOYSA-N
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Description

1-Benzoyl-3-phenyl-2-thiourea, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5817. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Solid State Self-Organization

1-Benzoylthioureas, such as 1-Benzoyl-3-phenyl-2-thiourea, play a significant role in crystallography due to their unique structural properties. These compounds contain both carbonyl and thiocarbonyl functional groups, making them interesting for studying hydrogen-bond formation and self-organization in solid states. For instance, their ability to form quasi-aromatic pseudo-ring stacking interactions and their involvement in various types of hydrogen bonding, like N-H...O and C-H...O, are notable characteristics observed in crystal structures (Okuniewski et al., 2017).

Biological and Chemical Studies

This compound derivatives have been the subject of various biological and chemical studies. They have been analyzed for their anti-radical scavenger properties and enzyme inhibition activities. For example, certain derivatives demonstrated antioxidant properties and moderate enzyme inhibiting activity in in-vitro models (Raza et al., 2022). Additionally, they have been used in the study of non-linear optical (NLO) materials, suggesting potential applications in this field (Zhao Bo, 2002).

Metal Coordination and Complex Formation

This compound has been utilized in the synthesis and characterization of various metal complexes. Its ability to act as a ligand to form complexes with metals such as cobalt(III) highlights its importance in coordination chemistry. These complexes have been characterized through various techniques, including X-ray crystallography, providing insight into their structural and spectroscopic properties (Tan et al., 2014).

Antimicrobial and Bioactivity Research

Thiourea derivatives have also been explored for their antimicrobial properties. Studies on compounds like 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea have shown promising results in inhibiting microbial growth, indicating potential applications in developing new antimicrobial agents (Atis et al., 2012).

Safety and Hazards

1-Benzoyl-3-phenyl-2-thiourea is considered an irritant . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided, and it should not be ingested .

Future Directions

1-Benzoyl-3-phenyl-2-thiourea and other thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Biochemical Analysis

Biochemical Properties

1-Benzoyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the formation of transition metal complexes. These complexes are formed due to the compound’s enhanced ligating properties, which allow it to coordinate with metal ions. The interactions between this compound and biomolecules such as enzymes and proteins are crucial for its biological activity. For instance, it has been observed that thiourea derivatives, including this compound, can inhibit the activity of certain enzymes by binding to their active sites . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical cellular components.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes such as flavin-containing monooxygenase (FMO). This enzyme catalyzes the oxidation of thiourea derivatives, leading to the formation of S-oxide and S,S-dioxide metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its biological activity, as it determines the accessibility of the compound to its target biomolecules.

Properties

IUPAC Name

N-(phenylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHZQIIMGRLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197723
Record name Urea, 1-benzoyl-3-phenyl-2-thio-
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-82-8
Record name N-[(Phenylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4921-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Phenyl-N-benzoylthiourea
Source ChemIDplus
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Record name 4921-82-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5817
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Record name Urea, 1-benzoyl-3-phenyl-2-thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoyl-3-phenyl-2-thiourea
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Record name N'-PHENYL-N-BENZOYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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